molecular formula C8H15BrOS B13191998 3-(Bromomethyl)-3-[2-(methylsulfanyl)ethyl]oxolane

3-(Bromomethyl)-3-[2-(methylsulfanyl)ethyl]oxolane

Cat. No.: B13191998
M. Wt: 239.18 g/mol
InChI Key: XMRUGYSBOUZQPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)-3-[2-(methylsulfanyl)ethyl]oxolane is an organic compound that belongs to the class of oxolanes. Oxolanes are five-membered ring compounds containing one oxygen atom. This particular compound features a bromomethyl group and a methylsulfanyl ethyl group attached to the oxolane ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-3-[2-(methylsulfanyl)ethyl]oxolane typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving diols or other suitable precursors.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.

    Attachment of the Methylsulfanyl Ethyl Group: This step can involve nucleophilic substitution reactions where a suitable ethylating agent reacts with a thiol precursor.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for high yield, and ensuring the purity of the final product through purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-3-[2-(methylsulfanyl)ethyl]oxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The oxolane ring can be reduced under specific conditions to form corresponding alcohols or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or thiols can be used under mild conditions.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or other peroxides.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or thioethers.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Alcohols or other reduced derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the modification of biomolecules or as a building block in drug design.

    Medicine: Could be explored for its biological activity or as a precursor in the synthesis of pharmaceuticals.

    Industry: Used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-3-[2-(methylsulfanyl)ethyl]oxolane would depend on its specific application. For example, in nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, facilitating the attack by nucleophiles. In biological systems, the compound could interact with specific enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-3-[2-(methylsulfanyl)ethyl]oxolane: Similar structure but with a chlorine atom instead of bromine.

    3-(Bromomethyl)-3-[2-(ethylsulfanyl)ethyl]oxolane: Similar structure but with an ethylsulfanyl group instead of methylsulfanyl.

    3-(Bromomethyl)-3-[2-(methylsulfanyl)propyl]oxolane: Similar structure but with a propyl group instead of ethyl.

Properties

Molecular Formula

C8H15BrOS

Molecular Weight

239.18 g/mol

IUPAC Name

3-(bromomethyl)-3-(2-methylsulfanylethyl)oxolane

InChI

InChI=1S/C8H15BrOS/c1-11-5-3-8(6-9)2-4-10-7-8/h2-7H2,1H3

InChI Key

XMRUGYSBOUZQPX-UHFFFAOYSA-N

Canonical SMILES

CSCCC1(CCOC1)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.